molecular formula C12H10FNO2S B1635849 Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 156274-32-7

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B1635849
CAS No.: 156274-32-7
M. Wt: 251.28 g/mol
InChI Key: BCIWGFJWPIUCEF-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C12H10FNO2S .


Molecular Structure Analysis

The molecular weight of “this compound” is 251.28 . The SMILES string representation of the molecule is COC(=O)c1scc(c1N)-c2ccc(F)cc2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials Assessment

  • Genotoxicity Studies : Thiophene derivatives, including those related to Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate, have been assessed for their genotoxic/mutagenic and carcinogenic potentials using in vitro methodologies like the Ames test and Comet assay. Such studies are crucial for understanding the safety profile of chemicals used in pharmaceuticals and other products (Lepailleur et al., 2014).

Synthesis and Chemical Reactions

  • Chemical Synthesis : Research on Methyl 3-amino-2-thiophene carboxylate, a closely related compound, demonstrates its reactivity with orthoesters to produce novel compounds. Such reactions are pivotal for the development of new pharmaceuticals and materials (Hajjem et al., 2010).
  • Organotin(IV) Complexes : Studies on amino acetate functionalized Schiff base organotin(IV) complexes highlight their potential as anticancer drugs. The synthesis and structural characterization of these complexes open new avenues in cancer therapy research (Basu Baul et al., 2009).

Biomedical Applications

  • Cellular Imaging : Amino(oligo)thiophene-based chromophores have been developed for cellular imaging, offering a solution to minimize absorption, autofluorescence, and scattering from biological tissue. These chromophores are useful for deep-tissue sensing or imaging due to their long wavelength fluorescence and nonlinear optical properties (Yan et al., 2008).
  • Anticancer Activity : Derivatives of thiophenes, including 5-alkyl-2-amino-3-methylcarboxylate thiophenes, exhibit pronounced anti-proliferative activity and tumor cell selectivity. Such compounds have the potential for development into novel cancer therapeutics (Thomas et al., 2017).

Material Science

  • Electrochemical Capacitor Applications : Studies on poly 3-(phenylthiophene) derivatives as active materials for electrochemical capacitors highlight the potential of thiophene derivatives in energy storage technologies. These materials offer promising performance characteristics for high-voltage applications (Ferraris et al., 1998).

Safety and Hazards

“Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate” is classified as a non-combustible solid . More detailed safety and hazard information are not available in the sources I found.

Properties

IUPAC Name

methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWGFJWPIUCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200290
Record name Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156274-32-7
Record name Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156274-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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